molecular formula C14H23ClN2O3S B1181150 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B1181150
M. Wt: 334.859
InChI Key: UXYRCTCIORRXDG-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chloro group, a diethylaminoethyl group, a methoxy group, and a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide
  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Uniqueness

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H23ClN2O3S

Molecular Weight

334.859

IUPAC Name

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H23ClN2O3S/c1-5-17(6-2)8-7-16-21(18,19)14-10-12(15)11(3)9-13(14)20-4/h9-10,16H,5-8H2,1-4H3

InChI Key

UXYRCTCIORRXDG-UHFFFAOYSA-N

SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC

Origin of Product

United States

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